3-Isobutoxy-4-(trifluoromethyl)phenylboronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

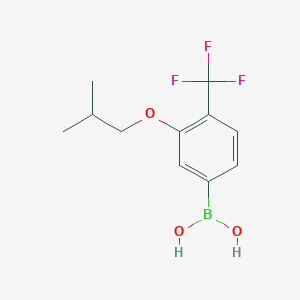

3-Isobutoxy-4-(trifluoromethyl)phenylboronic acid is a chemical compound with the CAS Number: 2096333-69-4 . It has a molecular weight of 262.04 .

Molecular Structure Analysis

The InChI code for 3-Isobutoxy-4-(trifluoromethyl)phenylboronic acid is1S/C11H14BF3O3/c1-7(2)6-18-10-5-8(12(16)17)3-4-9(10)11(13,14)15/h3-5,7,16-17H,6H2,1-2H3 .

Aplicaciones Científicas De Investigación

Antibacterial Activity

Research on phenylboronic acids, including derivatives similar to 3-isobutoxy-4-(trifluoromethyl)phenylboronic acid, has highlighted their potential antibacterial properties. Studies have shown that these compounds can exhibit significant antibacterial potency against bacteria such as Escherichia coli and Bacillus cereus. The introduction of trifluoromethyl groups in the phenylboronic acid structure has been found to influence the acidity of the compounds, which in turn can affect their antibacterial activity. The specific interactions of these compounds with bacterial enzymes, such as leucyl-tRNA synthetase of E. coli, indicate a possible mechanism for their antibacterial effects (Adamczyk-Woźniak et al., 2021).

Catalysis in Organic Synthesis

Phenylboronic acids, including 3-isobutoxy-4-(trifluoromethyl)phenylboronic acid, play a crucial role as catalysts in organic synthesis. They are involved in catalyzing dehydrative condensation between carboxylic acids and amines, which is essential for the synthesis of amides, including α-dipeptides. The presence of an ortho-substituent on the phenylboronic acid, such as the isobutoxy group, can significantly enhance the efficiency of the amidation process by preventing the coordination of amines to the boron atom, thus accelerating the reaction (Wang et al., 2018).

Crystal Engineering and Monomeric Structure Design

The design of novel boronic acids with monomeric structures is a significant area of research, with 3-isobutoxy-4-(trifluoromethyl)phenylboronic acid being of particular interest. Studies on ortho-alkoxyphenylboronic acids have aimed at creating compounds that can form monomeric structures, which are valuable for crystal engineering. The introduction of substituents like the isobutoxy group has been found to influence the crystal structure, potentially leading to the development of new materials with unique properties (Cyrański et al., 2012).

Glucose-Responsive Systems for Biomedical Applications

Phenylboronic acids, including those with isobutoxy and trifluoromethyl substituents, have been explored for their potential in creating glucose-responsive systems. These compounds can form coassemblies with block copolymers, leading to the development of nanoparticles that can respond to glucose levels. Such systems have applications in the field of drug delivery, particularly for the controlled release of medications in response to the glucose concentration in diabetic patients (Matuszewska et al., 2015).

Safety and Hazards

Mecanismo De Acción

Target of Action

Boronic acids, including this compound, are often used in suzuki-miyaura cross-coupling reactions , which suggests that its targets could be various organic compounds that undergo these reactions.

Mode of Action

The compound likely interacts with its targets through Suzuki-Miyaura cross-coupling reactions . These reactions are a type of palladium-catalyzed carbon-carbon bond forming reactions, which are widely used in organic synthesis. The boronic acid moiety of the compound can form a complex with a palladium catalyst, which then reacts with an organic halide to form a new carbon-carbon bond.

Biochemical Pathways

Given its involvement in suzuki-miyaura cross-coupling reactions , it can be inferred that it plays a role in the synthesis of various biologically active molecules.

Result of Action

As a reactant in suzuki-miyaura cross-coupling reactions , it contributes to the formation of new carbon-carbon bonds, which can lead to the synthesis of various biologically active molecules.

Action Environment

The action, efficacy, and stability of 3-Isobutoxy-4-(trifluoromethyl)phenylboronic acid can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by the type of catalyst, the presence of a base, and the reaction temperature .

Propiedades

IUPAC Name |

[3-(2-methylpropoxy)-4-(trifluoromethyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BF3O3/c1-7(2)6-18-10-5-8(12(16)17)3-4-9(10)11(13,14)15/h3-5,7,16-17H,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEYNJBYXUIEAPH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C(F)(F)F)OCC(C)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BF3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Isobutoxy-4-(trifluoromethyl)phenylboronic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,2,3,4,5,6-Hexahydro-benzo[c]azocine](/img/structure/B2391214.png)

![8-isobutyl-1,7-dimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2391216.png)

![4-(N-ethyl-N-phenylsulfamoyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2391218.png)

![1-[2-Chloro-5-(trifluoromethyl)phenyl]-N-[(1S)-1-cyanoethyl]cyclopropane-1-carboxamide](/img/structure/B2391226.png)

![6-chloro-3-phenethyl-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline](/img/structure/B2391230.png)

![methyl 5-{1-[2-(methoxycarbonyl)-3-thienyl]-1H-1,2,3-triazol-4-yl}-3-phenyl-4-isoxazolecarboxylate](/img/structure/B2391231.png)

![2-((3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2391234.png)

![1,3-Dimethyl-8-[(3-methylpiperidin-1-yl)methyl]-7-propylpurine-2,6-dione](/img/structure/B2391235.png)

![N-(3-chlorophenyl)-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)